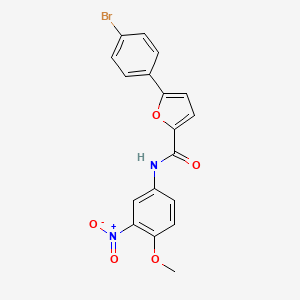
(4-(Benzyloxy)-3,5-dichlorophenyl)methanamine hydrochloride
Vue d'ensemble
Description
(4-(Benzyloxy)-3,5-dichlorophenyl)methanamine hydrochloride: is an organic compound that features a benzylamine core substituted with benzyloxy and dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,5-dichlorobenzylamine.
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,5-dichlorobenzylamine with benzyl alcohol in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzylamines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-(Benzyloxy)-3,5-dichlorophenyl)methanamine hydrochloride is not well-documented. its structural features suggest it could interact with biological targets such as enzymes or receptors. The benzyloxy group may facilitate binding through hydrophobic interactions, while the amine group could form hydrogen bonds or ionic interactions.
Comparaison Avec Des Composés Similaires
- [4-(benzyloxy)-3,5-dichlorobenzyl]amine
- [4-(benzyloxy)-3,5-dichlorobenzyl]amine sulfate
- [4-(benzyloxy)-3,5-dichlorobenzyl]amine nitrate
Uniqueness:
- The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
- The presence of both benzyloxy and dichloro groups provides unique reactivity and binding properties compared to other benzylamine derivatives.
Propriétés
IUPAC Name |
(3,5-dichloro-4-phenylmethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10;/h1-7H,8-9,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHUFJWJXPTFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049791-66-3 | |
| Record name | Benzenemethanamine, 3,5-dichloro-4-(phenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049791-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4211388.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4211415.png)

![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4211429.png)
![ethyl [2-({[(4,6-diphenyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4211445.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B4211451.png)

![N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B4211459.png)

![2-(4-methoxyphenyl)-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4211485.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-4-nitrobenzamide](/img/structure/B4211489.png)

![[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B4211508.png)
